

Clobromazolam (Phenazolam): A Technical Guide to its Chemical Properties

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Compound of Interest

Compound Name: **Phenazolam**

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Introduction

Clobromazolam, also known by its synonym **Phenazolam**, is a designer benzodiazepine of the thienotriazolodiazepine class. It is a potent sedative-hypnotic agent that has emerged on the new psychoactive substances (NPS) market. As a research chemical, a comprehensive understanding of its chemical properties is crucial for forensic identification, toxicological analysis, and for guiding future drug development and harm reduction strategies. This technical guide provides an in-depth overview of the core chemical properties of Clobromazolam, including its physicochemical characteristics, spectral data, synthesis, and metabolic pathways, presented with detailed experimental methodologies and visual representations.

Physicochemical Properties

Clobromazolam is a crystalline solid with a molecular formula of $C_{17}H_{12}BrClN_4$ and a molecular weight of 387.7 g/mol. [1][2] Its chemical structure features a triazole ring fused to a benzodiazepine core, with a bromine substitution on the benzene ring and a chlorine substitution on the phenyl ring. [1][2] While specific experimental values for melting and boiling points are currently undetermined, its solubility has been characterized in various organic solvents. [3][4]

Property	Value	Source
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine	[7][8]
Synonyms	Phenazolam, DM-II-90, BRN 4550445	[1][2][8]
CAS Number	87213-50-1	[3][4][8]
Molecular Formula	C ₁₇ H ₁₂ BrClN ₄	[1][2][4]
Molecular Weight	387.7 g/mol	[1][2]
Appearance	Crystalline solid	[4]
Melting Point	Undetermined	[3]
Boiling Point	Undetermined	[3]
pKa	Not available	
Solubility	DMF: 30 mg/mL DMSO: 20 mg/mL Ethanol: 10 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	[4]

Spectral Analysis

The structural elucidation and identification of Clobromazolam are dependent on various spectroscopic techniques. Below are the available spectral data and representative experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Clobromazolam exhibits a maximum absorption wavelength (λ_{max}) at 224 nm.[4][9]

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.

- **Sample Preparation:** A dilute solution of Clobromazolam is prepared in a suitable solvent, such as ethanol or methanol, to an approximate concentration of 10 µg/mL.
- **Analysis:** The spectrophotometer is blanked using the same solvent. The absorbance of the sample solution is then measured over a wavelength range of 200-400 nm.
- **Data Interpretation:** The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) and FT-Raman spectra of Clobromazolam are available in spectral databases such as PubChem.^[10] These techniques provide information about the functional groups present in the molecule.

Experimental Protocol: ATR-IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Sample Preparation:** A small amount of the solid Clobromazolam sample is placed directly onto the ATR crystal.
- **Analysis:** The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.
- **Data Interpretation:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups in the molecule, such as C-H, C=N, C=C, and C-halogen bonds.

Experimental Protocol: FT-Raman Spectroscopy

- **Instrumentation:** A Fourier Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).
- **Sample Preparation:** The solid Clobromazolam sample is placed in a suitable holder, such as a glass capillary tube or an aluminum well plate.

- **Analysis:** The sample is irradiated with the laser, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a Raman shift range of 3500-100 cm⁻¹.
- **Data Interpretation:** The Raman spectrum is analyzed for characteristic vibrational modes, complementing the information obtained from IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak lists for Clobromazolam are not readily available in the public domain, ¹H and ¹³C NMR spectroscopy are standard methods for the structural confirmation of designer benzodiazepines.[\[11\]](#)

Experimental Protocol: NMR Spectroscopy

- **Instrumentation:** A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of Clobromazolam is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Analysis:** Both ¹H and ¹³C NMR spectra are acquired. Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
- **Data Interpretation:** The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to elucidate and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification of Clobromazolam in forensic and clinical samples. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been used for its analysis.[\[8\]](#)[\[12\]](#)[\[13\]](#) The exact mass of the protonated molecule ([M+H]⁺) is a key identifier.[\[8\]](#)

Experimental Protocol: GC-MS Analysis

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Sample Preparation: The sample can be dissolved in a suitable organic solvent. For biological matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is necessary.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Injector Temperature: 280 °C.
 - Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-550.
- Data Interpretation: The retention time and the mass spectrum of the analyte are compared with a reference standard. The fragmentation pattern in the EI mass spectrum provides structural information.

Experimental Protocol: LC-QTOF-MS Analysis[\[13\]](#)

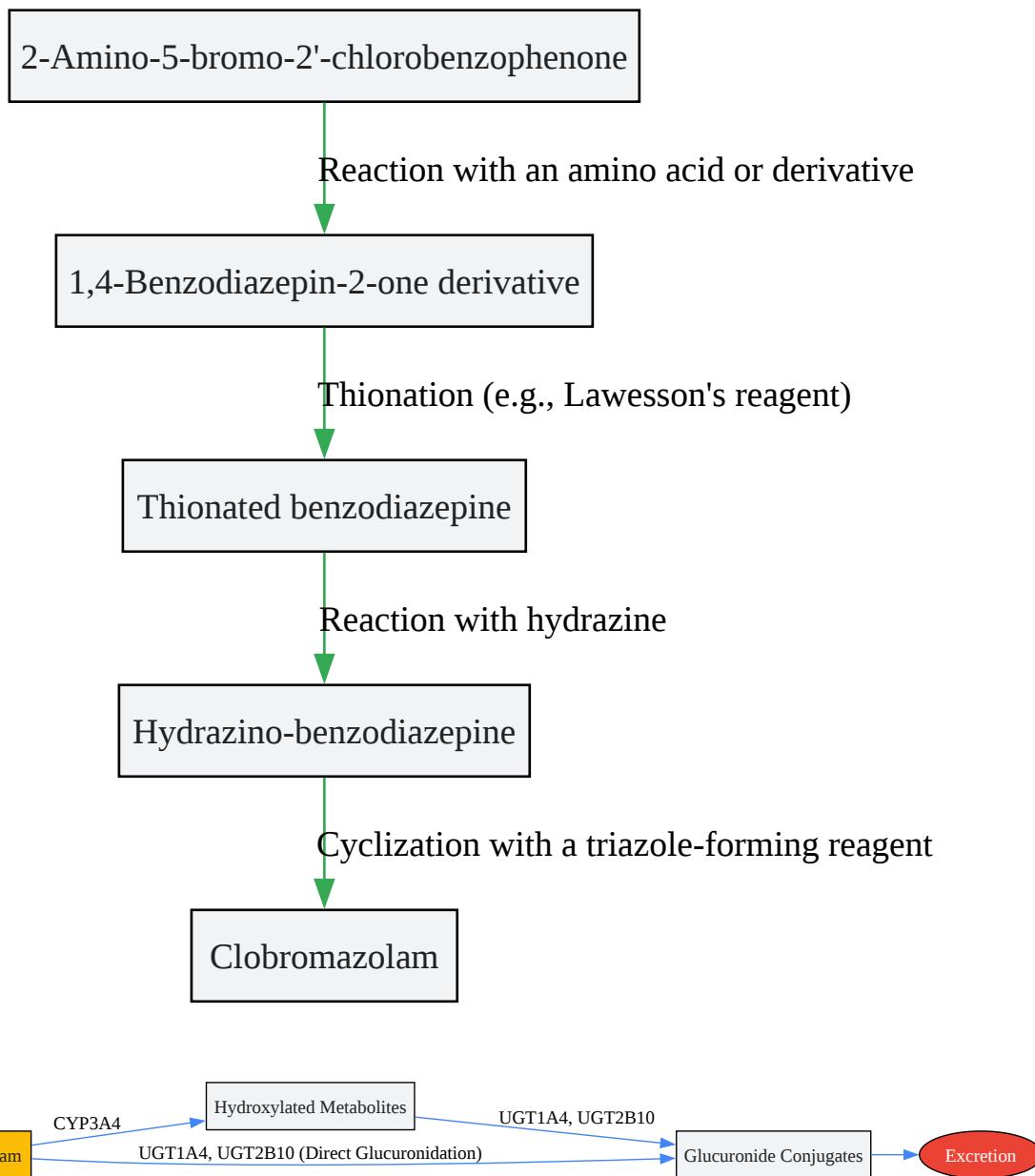
- Instrumentation: A Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an electrospray ionization (ESI) source.
- LC Conditions:
 - Column: A reverse-phase C18 column.

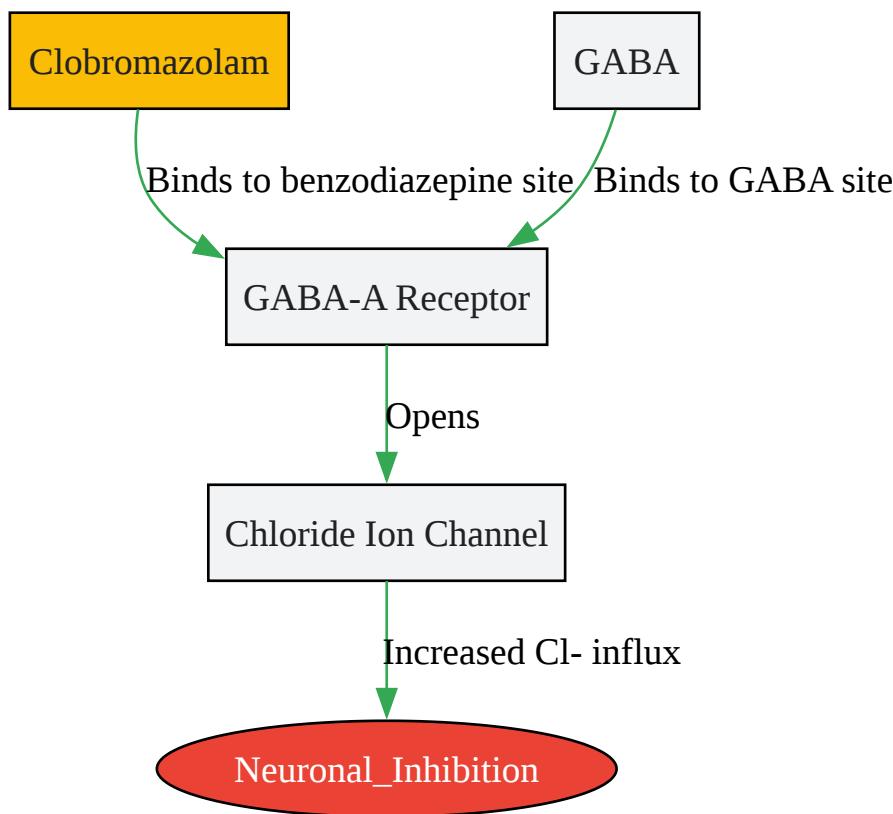
- Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.
- Flow Rate: 0.3-0.5 mL/min.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan and product ion scan (MS/MS).
 - Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) is used for fragmentation in MS/MS mode.
- Data Interpretation: The retention time and the accurate mass of the protonated molecule are used for identification. The MS/MS spectrum provides fragmentation information for structural confirmation.

Synthesis

A specific, detailed synthesis protocol for Clobromazolam is not publicly available. However, the synthesis of structurally related triazolobenzodiazepines generally involves a multi-step process.^{[3][5][6]} A plausible synthetic route for Clobromazolam would likely start from a substituted 2-aminobenzophenone precursor.

General Synthetic Workflow for Triazolobenzodiazepines





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